

Ferric Ammonium Sulfate Dodecanhydrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ferric ammonium sulfate dodecahydrate*

Cat. No.: B148013

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This guide provides an in-depth overview of the chemical properties and a key experimental application of **ferric ammonium sulfate dodecahydrate**, tailored for researchers, scientists, and drug development professionals. This compound, also known as iron alum or FAS, is a versatile reagent in various biochemical and analytical assays.

Core Properties

Ferric ammonium sulfate dodecahydrate is a double salt with the appearance of pale violet octahedral crystals.^[1] Its fundamental chemical and physical properties are summarized below.

Property	Value	References
Chemical Formula	FeNH ₄ (SO ₄) ₂ ·12H ₂ O	[1][2][3]
Molecular Weight	~482.2 g/mol	[1][2][3][4]
CAS Number	7783-83-7	[2][3]
Appearance	Pale violet octahedral crystals	[1]

Experimental Application: Ferric Thiocyanate Assay for Lipid Peroxidation

A critical application of ferric ammonium sulfate in biomedical and drug development research is its use in the ferric thiocyanate assay to quantify lipid hydroperoxides. This assay is a sensitive method for measuring oxidative stress and the efficacy of antioxidants.

The principle of the assay involves the oxidation of ferrous ions (Fe^{2+}) to ferric ions (Fe^{3+}) by lipid hydroperoxides present in a sample. The resulting ferric ions then react with thiocyanate ions to form a colored complex, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the amount of lipid hydroperoxide in the sample.

Detailed Experimental Protocol

This protocol outlines the steps for measuring lipid hydroperoxides using the ferric thiocyanate method.

1. Reagent Preparation:

- Ferrous Sulfate Solution: Prepare a solution of ferrous sulfate in hydrochloric acid.
- Ammonium Thiocyanate Solution: Prepare a solution of ammonium thiocyanate in methanol. [5]
- Sample Preparation: Extract lipid hydroperoxides from the biological sample (e.g., plasma, tissue homogenate, or cell lysate) into a suitable organic solvent like a chloroform-methanol mixture.[5][6] This extraction step is crucial to remove interfering substances.[5][6]

2. Assay Procedure:

- Add the chloroform extract of the sample to a glass test tube.[6]
- Prepare a chromogenic solution by mixing the ferrous sulfate and ammonium thiocyanate reagents.
- Add the chromogen to the sample extract.
- Incubate the mixture at room temperature to allow for the color to develop. The ferric ions produced from the reaction with hydroperoxides will form a complex with thiocyanate.[7][8]

3. Measurement:

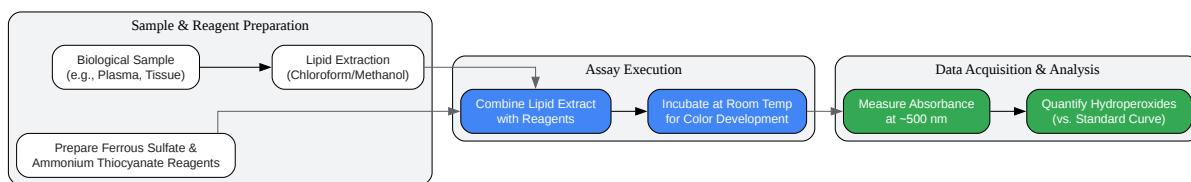
- Measure the absorbance of the resulting colored solution using a spectrophotometer at a wavelength of approximately 500 nm.[9]
- The concentration of lipid hydroperoxides in the sample is determined by comparing the absorbance to a standard curve prepared with known concentrations of a lipid hydroperoxide standard.

4. Data Analysis:

- Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Use the standard curve to calculate the concentration of lipid hydroperoxides in the unknown samples.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the ferric thiocyanate assay for the determination of lipid peroxidation.



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